An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,7,8-trimethylquinoline
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,7,8-trimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Chloro-4,7,8-trimethylquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide amalgamates computational predictions with established experimental protocols for analogous compounds. This document is intended to serve as a foundational resource, offering insights into its molecular characteristics, methodologies for its empirical study, and a discussion of its potential biological significance based on the broader class of substituted quinolines.
Physicochemical Properties
The physicochemical parameters of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity. The following tables summarize the available quantitative data for 2-Chloro-4,7,8-trimethylquinoline.
General and Computational Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN | [1][2] |
| Molecular Weight | 205.68 g/mol | [1][2] |
| CAS Number | 950037-24-8 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [2] |
| Predicted pKa | 1.71 ± 0.50 | [3] |
| Computed XLogP3-AA | 4.2 | [2] |
Experimental Properties (Predicted/Analogous Data)
| Property | Predicted/Analogous Value | Source/Note |
| Melting Point | Not available | Experimental determination is recommended. |
| Boiling Point | Not available | Experimental determination is recommended. |
| Solubility | Sparingly soluble in water; likely soluble in organic solvents like DMSO, ethanol, and chloroform. | Based on the general solubility of similar heterocyclic compounds. |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of novel compounds. The following sections outline standardized protocols that can be applied to 2-Chloro-4,7,8-trimethylquinoline.
Synthesis of 2-Chloro-4,7,8-trimethylquinoline
The synthesis of 2-chloro-substituted quinolines can be achieved through various established methods. A generalized workflow is presented below. One common approach involves the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization and chlorination.
Determination of Physicochemical Properties
The following diagram outlines a general workflow for the experimental determination of key physicochemical properties.
2.2.1. Melting Point Determination (Capillary Method)
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Sample Preparation: A small amount of the dry, crystalline 2-Chloro-4,7,8-trimethylquinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
2.2.2. Boiling Point Determination (Micro-distillation Method)
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Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus.
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Heating: The sample is heated gently in a suitable heating bath.
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Equilibrium: The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating a stable equilibrium between the liquid and vapor phases.
2.2.3. Solubility Determination (Shake-Flask Method)
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Sample Preparation: An excess amount of 2-Chloro-4,7,8-trimethylquinoline is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The saturated solution is filtered to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
2.2.4. pKa Determination (Potentiometric Titration)
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
2.2.5. logP Determination (Shake-Flask Method)
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Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water in a separatory funnel.
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Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
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Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activities
While no specific biological activity data for 2-Chloro-4,7,8-trimethylquinoline has been found in the reviewed literature, the quinoline scaffold is a well-established pharmacophore in numerous therapeutic agents. The presence of a chlorine atom and methyl groups can significantly influence the biological profile of the molecule.
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Anticancer Activity: Many substituted quinolines exhibit potent anticancer properties by targeting various cellular pathways. For instance, some derivatives act as tyrosine kinase inhibitors, which are crucial for cancer cell proliferation and survival. The lipophilicity imparted by the chloro and methyl groups may enhance cell membrane permeability, a desirable trait for cytotoxic agents.
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Antimicrobial Activity: The quinoline core is central to the activity of several classes of antimicrobial agents, including the widely used fluoroquinolone antibiotics. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. It is plausible that 2-Chloro-4,7,8-trimethylquinoline or its derivatives could exhibit antimicrobial properties.
Further research is warranted to elucidate the specific biological activities and mechanisms of action of 2-Chloro-4,7,8-trimethylquinoline. In vitro screening against various cancer cell lines and microbial strains would be a logical first step in this endeavor.
Conclusion
This technical guide has consolidated the available physicochemical information for 2-Chloro-4,7,8-trimethylquinoline and provided standardized experimental protocols for the determination of its key properties. While a comprehensive experimental dataset for this specific molecule is yet to be established, the provided computational data and methodologies offer a solid foundation for future research. The structural similarity of this compound to known bioactive quinolines suggests its potential as a scaffold in drug discovery, particularly in the areas of oncology and infectious diseases. The systematic experimental characterization outlined herein is an essential next step toward realizing this potential.
